molecular formula C20H19N3O3 B11145501 2-methyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-phthalazinone

2-methyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-phthalazinone

Cat. No.: B11145501
M. Wt: 349.4 g/mol
InChI Key: BCCRRQNAKAOLSD-UHFFFAOYSA-N
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Description

2-methyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-phthalazinone is a phthalazinone derivative characterized by a morpholine-derived substituent at position 4 of the phthalazinone core. The phthalazinone scaffold (a bicyclic structure combining a benzene ring with a diazine moiety) is known for its pharmacological versatility. The compound’s structure includes:

  • Position 2: A methyl group.

Its morpholino carbonyl group may modulate solubility and target selectivity compared to other 4-substituted analogs.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

2-methyl-4-(2-phenylmorpholine-4-carbonyl)phthalazin-1-one

InChI

InChI=1S/C20H19N3O3/c1-22-19(24)16-10-6-5-9-15(16)18(21-22)20(25)23-11-12-26-17(13-23)14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3

InChI Key

BCCRRQNAKAOLSD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

[3 + 2 + 1] Cyclocondensation

Recent advances utilize three-component reactions to streamline synthesis. A representative protocol combines phthalaldehydic acid, methylhydrazine, and 2-phenylmorpholine-4-carbonyl chloride in a one-pot system. Heteropolyacids (HPAs), such as H₃PW₁₂O₄₀, catalyze the tandem cyclization and acylation at 80°C in chloroform.

Advantages

  • Efficiency : 78–85% yield in 6–8 hours.

  • Catalyst Reusability : HPAs are recovered via filtration and reused for 3–4 cycles without significant activity loss.

Table 1: Heteropolyacid-Catalyzed Multicomponent Synthesis

CatalystTemperature (°C)Time (h)Yield (%)
H₃PW₁₂O₄₀80685
H₄SiW₁₂O₄₀80778
H₃PMo₁₂O₄₀90572

Catalytic Methods for Enhanced Selectivity

Heteropolyacid-Catalyzed Cyclization

HPAs accelerate the cyclocondensation of 2-acetylbenzoic acid and hydrazines by stabilizing transition states through Brønsted acid sites. This method avoids stoichiometric acid waste and improves atom economy.

Mechanistic Insight
Protonation of the carbonyl oxygen in 2-acetylbenzoic acid enhances electrophilicity, facilitating nucleophilic attack by methylhydrazine. The HPA counterion (e.g., PW₁₂O₄₀³⁻) stabilizes intermediates via electrostatic interactions.

Palladium-Catalyzed Cross-Coupling

Post-cyclization functionalization employs Suzuki-Miyaura coupling to introduce aryl groups at the 4-position. For example, 4-bromo-2-methylphthalazin-1(2H)-one reacts with 2-phenylmorpholine-4-boronic acid using Pd(PPh₃)₄ in toluene/water (3:1) at 90°C.

Challenges

  • Boronic Acid Availability : Synthesis of 2-phenylmorpholine-4-boronic acid requires additional steps.

  • Byproducts : Homocoupling of boronic acid reduces yield to 40–50%.

Stepwise Functionalization of the Phthalazinone Core

N-Alkylation Followed by Acylation

A sequential approach involves:

  • N-Methylation : Treating phthalazin-1(2H)-one with methyl iodide (CH₃I) in DMF using K₂CO₃ as a base (60°C, 12 hours).

  • Friedel-Crafts Acylation : Introducing the morpholino-carbonyl group via AlCl₃-catalyzed reaction with 2-phenylmorpholine-4-carbonyl chloride in DCM.

Yield Considerations

  • N-Methylation achieves 90% yield.

  • Friedel-Crafts step yields 55–60% due to competing side reactions.

Reductive Amination Pathways

Alternative routes employ reductive amination to attach the morpholino moiety. 4-Formyl-2-methylphthalazin-1(2H)-one reacts with 2-phenylmorpholine in the presence of NaBH₃CN (pH 4–5, methanol, 25°C).

Limitations

  • Substrate Sensitivity : The formyl group requires inert conditions to prevent oxidation.

  • Yield : 50–55% after purification.

Environmental and Scalability Considerations

Solvent Selection and Waste Reduction

Water-ethanol mixtures (1:1) in cyclocondensation steps reduce environmental impact compared to DMF or DCM. HPAs further enhance green chemistry metrics by enabling catalyst recovery.

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors improve heat transfer during exothermic steps (e.g., bromination), reducing reaction times by 30% and minimizing byproducts .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-phthalazinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly as a modulator of enzymes involved in lipid metabolism. Notably, it interacts with:

  • Monoacylglycerol lipase
  • Alpha/beta hydrolase domain-containing protein 6

These interactions suggest potential applications in treating metabolic disorders and pain management, as they are crucial for lipid signaling pathways.

Medicinal Chemistry Applications

The primary applications of 2-methyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-phthalazinone include:

  • Metabolic Disorders Treatment : The compound's ability to modulate lipid metabolism positions it as a candidate for treating conditions like obesity and diabetes.
  • Pain Management : Its interaction with specific enzymes involved in pain signaling pathways could lead to new analgesic therapies.
  • Cancer Research : Preliminary studies suggest potential anticancer properties, warranting further investigation into its efficacy against various cancer cell lines .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Study on Lipid Metabolism : A research article demonstrated that this compound significantly inhibited monoacylglycerol lipase activity, suggesting its potential as a therapeutic agent for metabolic disorders .
  • Anticancer Activity : Another study assessed the compound's effects on various cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis, thus indicating its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of 2-methyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-phthalazinone involves its interaction with specific molecular targets. The phenylmorpholino group is believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phthalazinones with substitutions at position 4 are widely studied for their diverse biological activities. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Phthalazinone Derivatives

Compound Name (CAS RN if available) Substituent at Position 4 Molecular Weight Key Biological Activities References
Target Compound (2-Phenylmorpholino)carbonyl Not explicitly provided Hypothesized: PARP/PDE-4 inhibition, anticancer potential (inferred from structural analogs). -
4-(4-Chlorophenyl)-2-methyl-1(2H)-phthalazinone (4725-83-1) 4-Chlorophenyl 270.06 Potential enzyme inhibition (e.g., cholinesterase); structural simplicity may limit solubility.
4-(4-Chlorobenzyl)-1(2H)-phthalazinone (53242-88-9) 4-Chlorobenzyl 283.73 Anti-HIV activity, vasorelaxant properties.
KK-505 (2-Ethyl-4-(3-pyridyl)-1(2H)-phthalazinone) 3-Pyridyl Not provided Dual thromboxane A2 (TXA2) synthetase inhibition and bronchodilation.
6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]-1(2H)-phthalazinone (161716-24-1) Polychlorinated and trifluoromethoxy-phenyl 485.67 Likely enhanced target affinity due to halogenated groups; potential anticancer/antimicrobial use.
2-Substituted 4-aminophthalazinones (e.g., palladium-catalyzed derivatives) Aminoalkyl/polyamino groups Varies Cu(II) coordination, anticancer activity via DNA interaction.

Key Findings from Comparisons

Substituent-Driven Activity: Halogenated Groups (e.g., chlorophenyl in ): Enhance lipophilicity and enzyme binding but may reduce solubility. Heteroaromatic Groups (e.g., 3-pyridyl in KK-505 ): Improve bronchodilatory and TXA2 inhibition via π-π stacking and hydrogen bonding. This group is absent in other analogs, suggesting unique pharmacokinetics.

Biological Activity Trends: Anticancer Potential: Amino/polyamino-substituted phthalazinones (e.g., ) exhibit metal-ion coordination, enabling DNA damage in cancer cells. The target compound’s morpholino group may mimic this via tertiary amine interactions. Enzyme Inhibition: PARP-1 and PDE-4 inhibition are common in 4-substituted phthalazinones . The target compound’s phenylmorpholino group may enhance selectivity for these targets compared to chlorophenyl analogs.

Synthetic Accessibility: Palladium-catalyzed amination (used in ) could be adapted to synthesize the target compound’s morpholino substituent. Halogenated derivatives (e.g., ) often require harsh conditions, whereas morpholino incorporation may involve milder coupling reactions.

Biological Activity

The compound 2-methyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-phthalazinone is a member of the phthalazinone family, characterized by its unique structural features and potential biological activity. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Information

  • Molecular Formula : C20_{20}H19_{19}N3_3O3_3
  • Molecular Weight : 349.39 g/mol
  • InChI Key : QNGSFQPJLNVGDK-UHFFFAOYSA-N
  • SMILES : c1c(ccc(c1)N1C(c2c(C(=N1)C)cccc2)=O)C(=O)N1CCOCC1

Structural Features

The compound features a phthalazinone core with a morpholine moiety, which is significant for its interaction with biological targets. The presence of the carbonyl group enhances its reactivity and potential binding affinity to various receptors.

The biological activity of this compound is primarily linked to its role as a modulator of neurotransmitter systems. Research indicates that compounds in this class can influence the release and reuptake of monoamine neurotransmitters, which are crucial for mood regulation and cognitive functions.

Pharmacological Effects

  • Serotonin Receptor Modulation :
    • Compounds similar to this compound have shown selective agonistic activity at serotonin receptors, particularly the 5-HT2C_{2C} receptor. This receptor is implicated in various neuropsychiatric conditions, including anxiety and depression .
  • Antipsychotic Activity :
    • In preclinical studies, derivatives of phthalazinones have exhibited antipsychotic-like effects in animal models. For instance, certain analogs demonstrated significant reductions in amphetamine-induced hyperactivity, suggesting potential therapeutic applications in treating psychotic disorders .
  • Anti-inflammatory Properties :
    • Some studies have indicated that phthalazinones possess anti-inflammatory properties, which may be beneficial in conditions characterized by chronic inflammation .

Case Studies

Study ReferenceFindings
Demonstrated that N-substituted analogs exhibit selectivity for the 5-HT2C_{2C} receptor with EC50_{50} values in the low nanomolar range.
Reported significant antipsychotic-like effects in models of induced hyperactivity using phthalazinone derivatives.
Suggested anti-inflammatory effects in vitro, indicating potential for therapeutic use in inflammatory diseases.

Q & A

Q. What are the common synthetic routes for 2-methyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-phthalazinone and its derivatives?

Synthesis typically involves multi-step reactions, starting with the formation of the phthalazinone core via cyclocondensation of substituted hydrazines with dicarbonyl precursors. The morpholino-carbonyl group is introduced through coupling reactions, such as amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt). Yamali et al. (2015) highlight the incorporation of heterocyclic moieties via nucleophilic substitutions or Suzuki-Miyaura cross-coupling for aryl group functionalization . Post-synthetic purification via column chromatography and characterization by 1H^1H/13C^{13}C NMR and HPLC-MS is critical for verifying structural integrity .

Q. Which spectroscopic and analytical techniques are essential for characterizing phthalazinone derivatives?

Key techniques include:

  • 1D/2D NMR (e.g., COSY, HSQC) to resolve substituent environments and confirm regiochemistry.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
  • X-ray crystallography to determine stereochemical configurations, particularly for chiral centers introduced via morpholino substitution .
  • HPLC-PDA for purity assessment (>95% purity threshold for biological testing) .

Advanced Research Questions

Q. How do substituent variations at the 2-position of the phthalazinone core influence biological activity, such as TXA2 synthetase inhibition?

Hydrophobic 2-alkyl groups (e.g., methyl, ethyl) enhance TXA2 inhibition by improving membrane permeability and target engagement. Yamaguchi et al. (1993) demonstrated a 5-fold increase in IC50_{50} potency for 2-methyl derivatives compared to unsubstituted analogs in platelet-rich plasma assays. Polar groups (e.g., hydroxyl, acetyloxyethyl) reduce activity due to decreased lipophilicity, as shown in bronchodilatory assays . Quantitative structure-activity relationship (QSAR) models can predict substituent effects using Hammett σ constants and π hydrophobicity parameters.

Q. What experimental strategies resolve discrepancies between in vitro and in vivo efficacy of phthalazinone-based PARP inhibitors?

Discrepancies often arise from poor bioavailability or metabolic instability. Li et al. (2020) recommend:

  • LogP optimization (e.g., introducing fluorine atoms or cyclopropyl groups) to balance solubility and permeability.
  • Comparative metabolomics (LC-MS-based) in hepatic microsomes to identify phase I/II metabolism hotspots.
  • Prodrug approaches (e.g., esterification of hydroxyl groups) to enhance oral absorption, validated in murine xenograft models .

Q. How can computational modeling predict the binding affinity of phthalazinone derivatives to PARP-1?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) assess interactions with the PARP-1 catalytic domain. Li et al. (2020) achieved a strong correlation (R2^2=0.89) between calculated binding free energies (MM-PBSA) and experimental IC50_{50} values. Key interactions include hydrogen bonding with Arg878 and π-π stacking with Tyr907 . Virtual screening libraries can prioritize derivatives with predicted ΔG < -9 kcal/mol for synthesis.

Q. What methodologies are used to evaluate the dual activity (e.g., TXA2 inhibition and bronchodilation) of phthalazinone derivatives?

  • In vitro TXA2 synthetase inhibition : Measured via ELISA for thromboxane B2_2 (TXB2_2) production in human platelet microsomes.
  • Bronchodilatory activity : Assessed using isolated guinea pig tracheal rings pre-contracted with histamine, with isoproterenol as a positive control.
  • Selectivity profiling : Kinase panel screens (e.g., Eurofins CEREP) to rule off-target effects. Demirayak et al. (2004) validated dual activity in analogs with EC50_{50} < 1 μM in both assays .

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